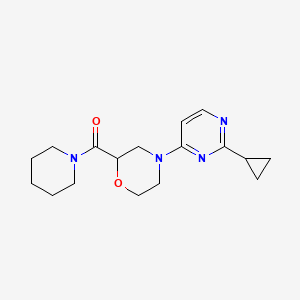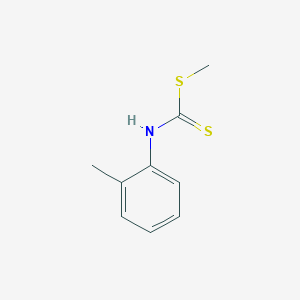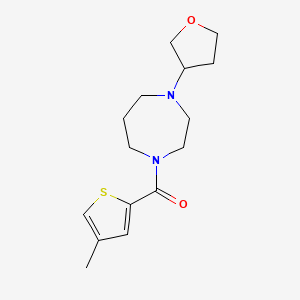![molecular formula C19H20N4O4S2 B12224364 {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiaz ol-2-yl))carboxamide](/img/structure/B12224364.png)
{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiaz ol-2-yl))carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide is a complex organic molecule that features a combination of isoxazole, pyrrolidine, thiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together through a series of reactions. Common synthetic routes include:
Preparation of 3,5-dimethylisoxazole: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Formation of pyrrolidine derivative: Pyrrolidine can be synthesized through the reduction of pyrrole or via cyclization reactions involving amines and aldehydes.
Synthesis of thiazole derivative: Thiazoles are often prepared through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final coupling of these building blocks can be achieved through amide bond formation using reagents such as carbodiimides or through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield a diketone, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials for applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the carboxamide group may form hydrogen bonds with amino acid residues in an enzyme’s active site, while the sulfonyl group could participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- N…CO based peptidomimetic compounds
Uniqueness
Compared to similar compounds, {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C19H20N4O4S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H20N4O4S2/c1-12-17(13(2)27-22-12)29(25,26)23-10-6-9-16(23)18(24)21-19-20-15(11-28-19)14-7-4-3-5-8-14/h3-5,7-8,11,16H,6,9-10H2,1-2H3,(H,20,21,24) |
InChI Key |
XOADJVJHFSZDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224286.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12224288.png)
![4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid](/img/structure/B12224289.png)
![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12224293.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224299.png)



![2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12224319.png)

![{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B12224336.png)
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12224340.png)

![3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12224363.png)
